molecular formula C24H31N3O4S B2996704 N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896279-18-8

N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Número de catálogo: B2996704
Número CAS: 896279-18-8
Peso molecular: 457.59
Clave InChI: YWWCHWYKPXZGEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(3,5-Dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 3,5-dimethylphenyl group at the N1 position and a mesitylsulfonyl-substituted pyrrolidinylmethyl moiety at the N2 position. Its structure combines aromatic and sulfonamide-functionalized heterocyclic components, which are common motifs in medicinal chemistry for targeting enzyme active sites or enhancing pharmacokinetic properties.

Propiedades

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-15-9-16(2)13-20(12-15)26-24(29)23(28)25-14-21-7-6-8-27(21)32(30,31)22-18(4)10-17(3)11-19(22)5/h9-13,21H,6-8,14H2,1-5H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWCHWYKPXZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a dimethylphenyl group and a pyrrolidine moiety linked via an oxalamide functional group. Its molecular formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S, and it has a molecular weight of approximately 362.49 g/mol.

Structural Formula

N1 3 5 dimethylphenyl N2 1 mesitylsulfonyl pyrrolidin 2 yl methyl oxalamide\text{N1 3 5 dimethylphenyl N2 1 mesitylsulfonyl pyrrolidin 2 yl methyl oxalamide}

Research indicates that N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits several biological activities, primarily through the inhibition of specific enzymes involved in inflammatory pathways. The compound has shown potential as an inhibitor of cytosolic phospholipase A2 (cPLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediator production .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of cPLA2 with an IC50 value indicative of its potency. For instance, a related compound was noted to have an IC50 value of 0.77 µM against 5-lipoxygenase and 0.39 µM against cyclooxygenase, suggesting that similar derivatives may exhibit comparable or enhanced activities .

In Vivo Studies

Animal Model Evaluations:
In vivo studies using rodent models have shown that compounds with similar structural motifs can reduce inflammation in models such as carrageenan-induced paw edema. The anti-inflammatory effects were observed at doses as low as 0.6 mg/kg .

Study TypeModelDose (mg/kg)Result
In VivoCarrageenan-induced edema0.6Significant reduction in swelling
In VivoMycobacterium footpad edemaVariableAnti-inflammatory effects observed

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of oxalamide derivatives, including N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, demonstrated significant anti-inflammatory activity in rat models. The findings suggested that these compounds could serve as potential therapeutic agents for conditions characterized by excessive inflammation.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of the compound revealed that it effectively reduced the enzymatic activity of cPLA2 in vitro. This inhibition was correlated with decreased levels of pro-inflammatory mediators in cell culture assays.

Comparación Con Compuestos Similares

Key Observations :

  • Target Compound vs. Compound 40: Both share an oxalamide backbone and a 3,5-dimethylphenyl group. However, the target compound replaces the quinoline moiety with a mesitylsulfonyl-pyrrolidinylmethyl group. This substitution introduces a sulfonamide group, which may enhance solubility or target interactions compared to the methoxyquinoline in Compound 40. The low yield of Compound 40 (12%) contrasts with the likely more complex synthesis of the target compound, given its mesitylsulfonyl-pyrrolidine component .
  • Target Compound vs. Compound 42: Compound 42 uses an acetamide core instead of oxalamide and links the quinoline via an ether bond. The higher yield (64%) for Compound 42 suggests that acetamide derivatives may be synthetically more accessible than oxalamides. The mesitylsulfonyl group in the target compound could confer greater metabolic stability compared to the ether-linked quinoline in Compound 42 .
  • Role of Sulfonamide vs. Halogenation: Compound 43 introduces a bromine atom, a common strategy for improving binding affinity or delaying metabolism.

Pharmacological Implications

While biological activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Quinoline vs. Pyrrolidine-Sulfonamide: Quinoline-containing compounds (e.g., 40, 42) are known for DNA gyrase inhibition in tuberculosis. The mesitylsulfonyl-pyrrolidine group in the target compound might target sulfotransferases or proteases, diverging from quinoline mechanisms .
  • Sulfonamide Advantages : Sulfonamides often exhibit improved membrane permeability and enzyme inhibition due to their electronegative sulfur moiety. This could position the target compound as a more potent candidate than halogenated or methoxy-substituted analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.